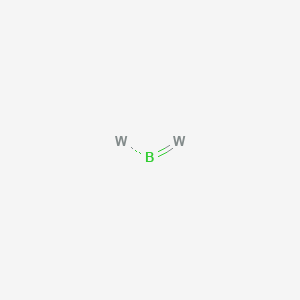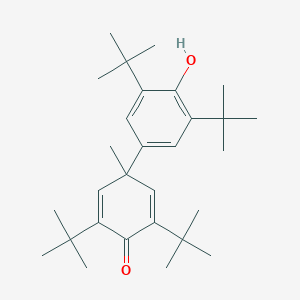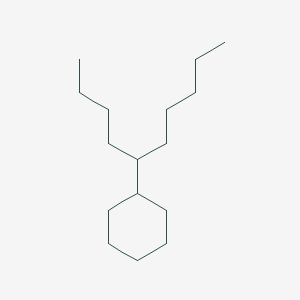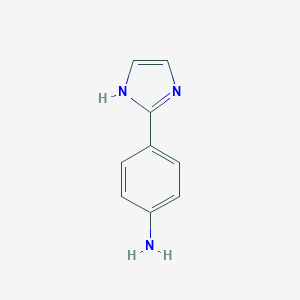
CID 25113385
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tungsten boride is a compound formed from tungsten and boron. It is known for its remarkable hardness, making it a promising material for various industrial applications. Tungsten borides exist in several stoichiometric forms, including tungsten diboride (WB₂), tungsten tetraboride (WB₄), and others. These compounds are characterized by their high melting points, excellent mechanical properties, and resistance to oxidation and acids .
科学研究应用
Tungsten borides have a wide range of applications in scientific research, including:
作用机制
Target of Action
Tungsten Boride (CID 25113385) is a unique class of compounds with excellent mechanical properties comparable to those of traditional superhard materials . The primary targets of Tungsten Boride are the various chemical compositions and structures it can form, which have broad implications for further exploration of this class of promising materials .
Mode of Action
Tungsten Boride interacts with its targets through its rich and complex crystal structures . The compound’s mode of action is closely related to atomic deficiency, which is governed by the valence-band filling with an optimal valence-electron concentration . The presence of interstitial boron trimers at the vacant W: 2b sites in WB5.14 alters the crystal symmetry .
Biochemical Pathways
The biochemical pathways affected by Tungsten Boride are primarily related to its structural and mechanical properties. The compound’s interaction with its targets leads to changes in the crystal structures of boron-rich tungsten borides . These changes can affect the mechanical properties of the material, making it a promising candidate for superhard materials .
Result of Action
The result of Tungsten Boride’s action is the formation of materials with superior mechanical properties. For example, the compound WB5.14, resulting from the action of Tungsten Boride, is harder than the known α and β phases . Furthermore, the compound WB4 becomes stable at pressures above ∼1 GPa .
Action Environment
The action, efficacy, and stability of Tungsten Boride are influenced by environmental factors such as pressure and temperature. For instance, the compound WB4 becomes stable at pressures above ∼1 GPa . Additionally, the compound’s action can be influenced by the presence of other elements or compounds in its environment.
准备方法
Tungsten borides can be synthesized through various methods, including:
Boronization Reaction: This involves the reaction between boron and tungsten powder at high temperatures.
Borothermal Reduction: This method involves the reduction of tungsten oxide with boron at high temperatures.
Magnesiothermic Reduction: This process uses magnesium as a reducing agent to produce tungsten borides from tungsten oxide and boron.
Self-Propagating High-Temperature Synthesis: This method involves an exothermic reaction that propagates through the reactant mixture, producing tungsten borides.
Molten Salt Electrolysis: This technique involves the electrolysis of tungsten and boron salts in a molten state to produce tungsten borides.
化学反应分析
Tungsten borides undergo various chemical reactions, including:
Hydrogen Evolution Reaction: Tungsten borides exhibit electrocatalytic properties for hydrogen evolution reactions.
Substitution Reactions: Tungsten borides can undergo substitution reactions where boron atoms are replaced by other elements, altering their properties.
相似化合物的比较
Tungsten borides are compared with other transition metal borides, such as molybdenum borides and titanium borides. While all these compounds exhibit high hardness and excellent mechanical properties, tungsten borides are unique due to their higher melting points and superior resistance to oxidation and acids . Similar compounds include:
Molybdenum Borides: Known for their high hardness and catalytic properties.
Titanium Borides: Used in high-temperature applications and as wear-resistant materials.
Zirconium Borides: Known for their high melting points and thermal stability.
属性
CAS 编号 |
12007-10-2 |
|---|---|
分子式 |
BW2 |
分子量 |
378.5 g/mol |
InChI |
InChI=1S/B.2W |
InChI 键 |
OFEAOSSMQHGXMM-UHFFFAOYSA-N |
SMILES |
[B]=[W].[W] |
规范 SMILES |
[B]=[W].[W] |
Key on ui other cas no. |
12007-10-2 |
产品来源 |
United States |
Q1: What is the chemical formula of tungsten boride?
A1: Tungsten boride doesn't have a single fixed formula. It exists as a family of compounds with varying tungsten-to-boron ratios, such as WB, WB2, W2B5, and WB4. Each variation possesses distinct properties and potential applications. [, , ]
Q2: What are some of the key properties of tungsten borides?
A2: Tungsten borides are renowned for their hardness, high melting points, chemical inertness, and good electrical conductivity. [, , ] These properties make them suitable for applications requiring resistance to wear, heat, and corrosion.
Q3: How does the boron content influence the properties of tungsten borides?
A3: Increasing boron content generally leads to increased hardness and a transition from metallic to more covalent bonding. [, ] This influences properties like hardness, fracture toughness, and electrical conductivity. For instance, WB5-x exhibits excellent mechanical properties, exceeding those of previously studied "WB4" compounds. []
Q4: What is the crystal structure of tungsten borides?
A4: The crystal structure of tungsten borides varies depending on the specific stoichiometry. For example, WB can exist in both tetragonal and orthorhombic modifications, while W2B5 has a trigonal structure. [, ] These structural variations significantly impact their physical and chemical properties.
Q5: What methods are used to characterize the structure of tungsten borides?
A5: Various techniques are employed, including X-ray diffraction (XRD), neutron diffraction, transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS). These techniques provide insights into crystal structure, phase composition, and chemical bonding. [, , ]
Q6: What are some potential applications of tungsten borides?
A6: Tungsten borides have potential in diverse fields:
- Wear-resistant coatings: Their high hardness and wear resistance make them suitable for protecting tools and machinery. []
- Cutting tools: Tungsten boride coatings enhance the performance and longevity of cutting tools used in machining applications. []
- Electrodes: Their good electrical conductivity and corrosion resistance make them suitable for use as electrodes in various electrochemical processes. []
- Nuclear shielding: Their ability to effectively attenuate neutrons and gamma rays makes them promising candidates for shielding materials in nuclear reactors, particularly spherical tokamaks. [, , ]
- Lithium-ion batteries: Tungsten borides are explored as potential anode materials in lithium-ion batteries due to their good electrical conductivity and potential for high capacity. []
Q7: How does tungsten boride compare to other materials in terms of neutron shielding?
A7: Tungsten boride, especially W2B5, demonstrates superior neutron shielding capabilities compared to conventional materials like monolithic tungsten (W) or tungsten carbide (WC). This is attributed to a combination of inelastic neutron scattering by tungsten and neutron absorption by boron. [, ]
Q8: What are the advantages of using tungsten boride as a shield material in spherical tokamak reactors?
A8: Tungsten boride shields, particularly W2B5, offer several advantages:
- Effective shielding: Significantly reduces neutron flux and gamma energy deposition compared to traditional materials. []
- Compact design: Potentially allows for smaller reactor sizes due to superior shielding efficiency. []
- Safety benefits: Absence of water coolants reduces risks associated with radioactivation of oxygen. []
Q9: What methods are used to synthesize tungsten borides?
A9: Various techniques are employed, including:
- High-temperature solid-state reactions: Reacting tungsten and boron powders at high temperatures. []
- Self-propagating high-temperature synthesis (SHS): Utilizing exothermic reactions to produce borides from oxide precursors. [, ]
- Electrochemical synthesis: Depositing tungsten and boron simultaneously from molten salt electrolytes. [, ]
- Mechanical alloying: Utilizing high-energy ball milling to induce reactions between tungsten and boron powders. [, ]
- Thermal plasma synthesis: Utilizing high-temperature plasma jets to synthesize nanoparticles. []
Q10: What challenges are associated with the synthesis of tungsten borides?
A10: Synthesizing specific tungsten boride phases with desired properties can be challenging due to:
Q11: What are the environmental implications of using tungsten boride in nuclear applications?
A11: While tungsten borides offer advantages in shielding performance, it's crucial to consider:
- Activation and transmutation: Neutron irradiation leads to the production of radioactive isotopes, although generally lower than in W or WC. []
- Gas production: Helium (4He) generation is significantly higher in boride shields compared to W or WC, potentially impacting material integrity. []
Q12: What research is being done to mitigate the environmental impact of tungsten boride?
A12: Ongoing research focuses on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)


![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)







